

# A Technical Guide to Fmoc-D-4-Pal-OH: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: Fmoc-D-4-Pal-OH

Cat. No.: B557759

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fmoc-D-4-Pal-OH**, with the CAS number 205528-30-9, is a pivotal building block in modern peptide synthesis and drug discovery.[1][2][3][4][5] This non-natural, D-enantiomer of 4-pyridylalanine is an alanine derivative featuring a pyridyl side chain and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on its alpha-amino group.[6][7][8] The incorporation of this specialized amino acid into peptide sequences offers distinct advantages, including enhanced biological stability and the potential for novel therapeutic activities.[2][3][5][9][10]

The D-configuration of **Fmoc-D-4-Pal-OH** provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2][3][5][9] This increased stability can significantly prolong the in-vivo half-life of peptide-based drugs.[3][10] Furthermore, the pyridyl side chain introduces unique electronic and structural properties, which can influence a drug candidate's interaction with biological targets and enhance aqueous solubility.[4][7][11][12] These characteristics make **Fmoc-D-4-Pal-OH** a valuable tool for medicinal chemists aiming to design more effective and targeted therapeutics.[4][6][7][11]

## Quantitative Data Summary

Property	Value	References
CAS Number	205528-30-9	[1][2][3][4][5]
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub>	[1][3][4]
Molecular Weight	388.42 g/mol	[1][6]
Purity	≥98%	[1][2]
Appearance	White to off-white solid	[6]
Storage Temperature	4°C (short term), -20°C (long term)	[1][2][6]
Solubility	Soluble in DMSO	[6]

## Applications in Research and Drug Development

The unique structural features of **Fmoc-D-4-Pal-OH** make it a versatile tool in various stages of drug development, from lead discovery to optimization.

- **Enhanced Peptide Stability:** The incorporation of D-amino acids, such as D-4-pyridylalanine, into peptide chains significantly enhances their resistance to enzymatic degradation.[3][5][9] This is a crucial attribute for developing peptide therapeutics with improved in-vivo stability and longer duration of action.[3][10]
- **Improved Bioavailability:** Peptides containing D-amino acids often exhibit improved bioavailability compared to their L-counterparts.[3][10] This can lead to more effective absorption and utilization in therapeutic applications.
- **Modulation of Biological Activity:** The pyridyl group in the side chain can introduce novel biological activities not observed with natural amino acids.[4][7][11] This allows for the fine-tuning of a peptide's binding affinity to specific receptors or enzymes.[7][11] Recent research has demonstrated the use of pyridyl-alanine in creating functionally diverse and stable N-alkylated peptide conjugates, which can enhance the antiproliferative activities of certain peptides.[13]

- Increased Aqueous Solubility: The incorporation of 4-pyridyl-alanine has been shown to enhance the aqueous solubility of peptides, which is a desirable property for drug formulation and delivery.[\[12\]](#)

## Key Suppliers

A number of chemical suppliers provide **Fmoc-D-4-Pal-OH** for research and development purposes. These include:

- ChemScene[\[1\]](#)
- Sigma-Aldrich[\[2\]](#)
- AdooQ Bioscience[\[14\]](#)
- Advanced ChemTech[\[3\]](#)
- Aapptec Peptides[\[4\]](#)[\[15\]](#)
- Sunway Pharm Ltd[\[5\]](#)
- MedChemExpress[\[6\]](#)[\[8\]](#)

## Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of **Fmoc-D-4-Pal-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific peptide sequence.

Materials:

- **Fmoc-D-4-Pal-OH**
- Appropriate resin (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid)[\[14\]](#)

- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagent (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- Washing solvents (DMF, DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
- Reaction vessel with a sintered glass frit

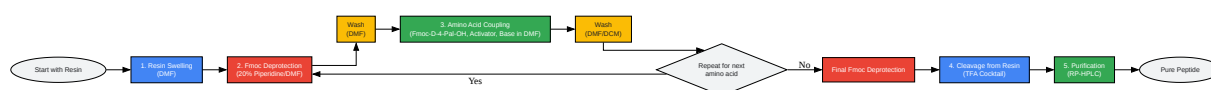
Procedure:

- Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in the reaction vessel. [\[14\]](#)
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
  - Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal. [\[1\]](#)
  - Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
- Amino Acid Coupling:
  - In a separate vial, dissolve **Fmoc-D-4-Pal-OH** (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
  - Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and mix for a few minutes to activate the amino acid.

- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
- Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
- Washing:
  - Drain the coupling solution from the reaction vessel.
  - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry it under vacuum.
  - Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
  - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the crude peptide pellet.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

## Visualizations



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Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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